molecular formula C10H19NO B11916439 4-Isopropyl-1-oxa-4-azaspiro[4.4]nonane

4-Isopropyl-1-oxa-4-azaspiro[4.4]nonane

Katalognummer: B11916439
Molekulargewicht: 169.26 g/mol
InChI-Schlüssel: LNTSVMMOHIUIHF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Isopropyl-1-oxa-4-azaspiro[4.4]nonane is a spirocyclic compound with the molecular formula C10H19NO. It contains a spiro junction where a nitrogen atom and an oxygen atom are part of the ring system.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isopropyl-1-oxa-4-azaspiro[4.4]nonane can be achieved through several synthetic routes. One common method involves the intramolecular cyclization of suitable precursors under specific reaction conditions. For instance, the cyclization of 1-oxa-4-azaspiro[4.4]nonane derivatives can be carried out using various reagents and catalysts .

Industrial Production Methods

Industrial production methods for this compound typically involve optimized synthetic routes that ensure high yield and purity. These methods may include continuous flow processes and the use of advanced catalytic systems to facilitate the cyclization reactions efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

4-Isopropyl-1-oxa-4-azaspiro[4.4]nonane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

4-Isopropyl-1-oxa-4-azaspiro[4.4]nonane has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex molecules and spirocyclic compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a scaffold for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 4-Isopropyl-1-oxa-4-azaspiro[4.4]nonane involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 4-Isopropyl-1-oxa-4-azaspiro[4.4]nonane include other spirocyclic compounds such as:

Uniqueness

This compound is unique due to its specific structural features, including the presence of an isopropyl group and the spiro junction involving nitrogen and oxygen atoms.

Eigenschaften

Molekularformel

C10H19NO

Molekulargewicht

169.26 g/mol

IUPAC-Name

4-propan-2-yl-1-oxa-4-azaspiro[4.4]nonane

InChI

InChI=1S/C10H19NO/c1-9(2)11-7-8-12-10(11)5-3-4-6-10/h9H,3-8H2,1-2H3

InChI-Schlüssel

LNTSVMMOHIUIHF-UHFFFAOYSA-N

Kanonische SMILES

CC(C)N1CCOC12CCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.